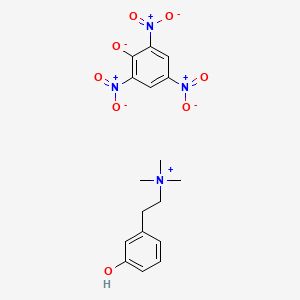

AMMONIUM, (m-HYDROXYPHENETHYL)TRIMETHYL-, PICRATE

Description

“AMMONIUM, (m-HYDROXYPHENETHYL)TRIMETHYL-, PICRATE” (CAS 66967-84-8) is a quaternary ammonium salt derived from picric acid (2,4,6-trinitrophenol). Its chemical formula is C₁₁H₁₇NO·C₆H₃N₃O₇, with a molecular weight of 408.41 g/mol. The compound is structurally characterized by a trimethylammonium group attached to a meta-hydroxyphenethyl chain, paired with a picrate anion.

Properties

CAS No. |

66967-84-8 |

|---|---|

Molecular Formula |

C17H20N4O8 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

2-(3-hydroxyphenyl)ethyl-trimethylazanium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C11H17NO.C6H3N3O7/c1-12(2,3)8-7-10-5-4-6-11(13)9-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,9H,7-8H2,1-3H3;1-2,10H |

InChI Key |

NNVZZYJYVSWIKO-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCC1=CC(=CC=C1)O.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two key steps:

- Synthesis of the ammonium cation: This involves the formation of the (m-hydroxyphenethyl)trimethylammonium moiety, typically through quaternization of a tertiary amine precursor with an alkyl halide or related electrophile.

- Formation of the picrate salt: The ammonium cation is then reacted with picric acid (2,4,6-trinitrophenol) to form the corresponding picrate salt via acid-base neutralization.

Preparation of (m-Hydroxyphenethyl)trimethylammonium Cation

- Starting material: m-Hydroxyphenethylamine (3-(2-aminoethyl)phenol) is used as the base structure.

- Quaternization: The amine is reacted with an alkylating agent such as methyl iodide or methyl bromide in excess to introduce the three methyl groups on the nitrogen, yielding the trimethylammonium salt. This reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature to prevent side reactions.

- Isolation: The quaternary ammonium salt is isolated by precipitation or crystallization from the reaction mixture, often as a halide salt.

Formation of the Picrate Salt

- Picric acid reaction: The quaternary ammonium halide salt is dissolved in a suitable solvent such as ethanol or water.

- Salt metathesis: The solution is mixed with an equimolar or slight excess amount of picric acid, leading to the formation of the ammonium picrate salt by proton transfer and precipitation.

- Purification: The picrate salt is purified by recrystallization from solvents like ethanol or acetone to obtain the pure this compound compound.

Alternative Synthetic Routes

- Direct quaternization with picrate: In some cases, direct quaternization of (m-hydroxyphenethyl)amine with methylating agents in the presence of picric acid can yield the picrate salt in a one-pot reaction.

- Use of protective groups: The m-hydroxy group may be protected during quaternization to prevent side reactions, using acetyl or silyl protecting groups, which are removed after salt formation.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quaternization of amine | Methyl iodide (3 eq) | Acetonitrile | 25–40°C | 75–85 | Stirring for 12–24 h |

| Salt formation with picric acid | Picric acid (1.1 eq), equimolar ammonium salt | Ethanol or water | Room temperature | 80–90 | Recrystallization improves purity |

| Alternative one-pot synthesis | Methyl iodide + picric acid | Ethanol | 30–50°C | 60–70 | May require longer reaction time |

Chemical Reactions Analysis

Types of Reactions: Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The quaternary ammonium group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

Scientific Research Applications

-

Biological Studies

- Cellular Mechanisms : The compound has been utilized in studies examining cellular responses to chemical stimuli. Its ability to act as a cell-permeable agent allows researchers to investigate the effects on cell signaling pathways.

- Neuropharmacology : Research indicates potential applications in neuropharmacology, where the compound's interaction with neurotransmitter systems can be studied for therapeutic implications.

-

Chemical Synthesis

- Reagent in Organic Chemistry : Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate serves as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its role as a nucleophile is significant in various substitution reactions.

- Catalytic Processes : The compound has been explored as a catalyst in specific organic reactions, enhancing reaction rates and yields.

-

Material Science

- Polymer Development : The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties.

- Coatings and Films : Research has shown that this compound can be used in the formulation of coatings that exhibit improved adhesion and chemical resistance.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Neurochemistry examined the effects of this compound on synaptic transmission in rodent models. Results indicated that the compound modulated neurotransmitter release, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Synthesis of Novel Compounds

In a study focused on organic synthesis, researchers employed this compound as a key reagent in synthesizing new derivatives of phenolic compounds. The reaction conditions were optimized to yield high purity products with significant biological activity .

Case Study 3: Polymer Composite Materials

Research published in Materials Science explored the use of this compound in developing polymer composites. The findings demonstrated that incorporating this compound improved the mechanical properties and thermal stability of the polymer matrix .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological Studies | Neuropharmacology | Modulates neurotransmitter release |

| Chemical Synthesis | Organic Reagent | Facilitates synthesis of complex organic molecules |

| Material Science | Polymer Development | Enhances thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of ammonium, (m-hydroxyphenethyl)trimethyl-, picrate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interfere with protein function by binding to specific sites on the protein molecules . These interactions can result in antimicrobial effects and other biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

(m-Hydroxyphenethyl)trimethylammonium Hydroxide (HNF100)

Chemical Formula: C₁₁H₁₈NO·HO (MW: 197.31 g/mol) .

- Structural Relationship : Shares the same cationic moiety as the picrate derivative but is paired with a hydroxide anion instead of picrate.

- Toxicity : Subcutaneous LD₅₀ in mice is 10 mg/kg , indicating significant toxicity but differing in route-specific effects compared to the picrate variant .

Ammonium Picrate (Explosive D)

Chemical Formula : C₆H₆N₄O₇ (CAS 131-74-8) .

- Structural Relationship : A simple ammonium salt of picric acid, lacking the substituted phenethyl group.

- Detonation Properties :

- Applications : Historically used in armor-piercing shells due to its insensitivity to shock until post-penetration detonation .

Other Quaternary Ammonium Salts

- Trimethyl(tetradecyl)ammonium Chloride (CAS 4574-04-3): A surfactant with applications in industrial processes, distinct from the pharmacological or explosive uses of the target compound .

- Neuromuscular Blockers : Compounds like tubocurarine or pancuronium share functional similarities (neuromuscular inhibition) but differ structurally as alkaloids or steroid-based agents, lacking picrate moieties .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical and Hazardous Properties

Biological Activity

Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate, commonly referred to as ammonium picrate, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C6H6N4O7

- CAS Number : 131-74-8

- Molecular Weight : 218.14 g/mol

- Structure : The compound consists of a trimethylammonium group attached to a picrate moiety, which enhances its solubility and reactivity.

Ammonium picrate exhibits various biological activities primarily attributed to its ability to interact with cellular components:

- Mutagenicity : Studies have shown that ammonium picrate can induce mutagenic effects in microbial assays, particularly in Salmonella typhimurium strains. This suggests potential DNA-damaging properties that could lead to carcinogenic outcomes .

- Cytotoxicity : The compound has demonstrated cytotoxic effects in mammalian cell lines, indicating that it may disrupt cellular functions and lead to cell death through mechanisms such as oxidative stress and apoptosis .

Toxicological Profile

The toxicological effects of ammonium picrate include:

- Acute Effects : Exposure can irritate the skin and mucous membranes, leading to respiratory distress and gastrointestinal symptoms such as nausea and vomiting .

- Chronic Effects : Long-term exposure has been associated with liver and kidney damage. Notably, it may also cause allergic reactions upon repeated contact .

Case Study 1: Mutagenicity Assessment

A study conducted on the mutagenic potential of ammonium picrate involved a series of in vitro assays using Salmonella typhimurium. The results indicated significant mutagenic activity, particularly when activated by metabolic processes. This raises concerns regarding its environmental persistence and potential health risks associated with exposure.

Case Study 2: Cytotoxicity in Mammalian Cells

In another investigation, researchers assessed the cytotoxic effects of ammonium picrate on various mammalian cell lines. The findings revealed dose-dependent cytotoxicity characterized by increased rates of apoptosis and necrosis at higher concentrations. These results underscore the need for caution in handling this compound in laboratory settings.

Comparative Analysis

To further understand the biological activity of ammonium picrate, it is useful to compare it with similar compounds:

| Compound Name | Mutagenicity | Cytotoxicity | Mechanism |

|---|---|---|---|

| Ammonium Picrate | Yes | Yes | DNA damage, oxidative stress |

| Ammonium Nitrate | No | Low | Primarily acts as an oxidizer |

| Sodium Picrate | Moderate | Moderate | Similar mechanisms but less potent |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing AMMONIUM, (m-HYDROXYPHENETHYL)TRIMETHYL-, PICRATE with high purity?

- Answer : Synthesis requires precise stoichiometric control and purification steps. For example:

- Step 1 : Optimize reaction conditions (solvent polarity, temperature) to minimize byproducts like unreacted phenethyl derivatives .

- Step 2 : Use column chromatography or recrystallization to isolate the compound, verified via HPLC (>98% purity) .

- Step 3 : Characterize using FT-IR (to confirm picrate anion bonding) and elemental analysis (C, H, N ratios) .

- Challenge : Picrate salts are sensitive to light and moisture; inert atmospheres (e.g., nitrogen) are critical during synthesis .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Answer :

- Method 1 : Compare experimental NMR data with computational predictions (DFT calculations) to validate assignments .

- Method 2 : Cross-reference with structurally analogous compounds (e.g., trimethylphenylammonium derivatives) to identify anomalous peaks .

- Note : Solvent effects (DMSO vs. CDCl₃) may cause shifts; document solvent choices rigorously .

Advanced Research Questions

Q. What experimental designs are optimal for studying the thermal decomposition kinetics of this compound?

- Answer :

- Design : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled heating rates (5–20°C/min) .

- Data Analysis : Apply the Kissinger method to calculate activation energy (Eₐ) and pre-exponential factors, ensuring statistical validation of kinetic models .

- Theoretical Link : Relate decomposition mechanisms to molecular stability (e.g., hydrogen bonding disruption in the picrate moiety) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., cell line specificity, pH buffers) to isolate compound-specific effects .

- Step 2 : Use multivariate analysis to identify confounding variables (e.g., solvent residues, impurity profiles) .

- Framework : Align findings with receptor-binding theories (e.g., quaternary ammonium interactions with lipid bilayers) .

Q. What computational strategies are effective for modeling the crystal structure of this compound?

- Answer :

- Approach : Combine density functional theory (DFT) with X-ray diffraction data to refine lattice parameters and hydrogen-bonding networks .

- Validation : Compare simulated powder XRD patterns with experimental data to assess model accuracy .

- Challenge : Account for picrate anion delocalization effects in energy minimization algorithms .

Methodological Frameworks and Theoretical Alignment

Q. How should researchers integrate spectroscopic and crystallographic data to propose a cohesive structural model?

- Answer :

- Framework : Adopt a multi-technique validation protocol:

- FT-IR : Confirm functional groups (e.g., phenolic -OH at ~3200 cm⁻¹) .

- Single-crystal XRD : Resolve atomic coordinates and packing motifs .

- Theoretical Basis : Use Badger’s rule to correlate bond lengths with vibrational frequencies .

Q. What ethical and methodological challenges arise when sharing datasets for this compound?

- Answer :

- Ethical Issue : Ensure informed consent for proprietary synthesis protocols .

- Methodological Issue : Standardize metadata (e.g., purity thresholds, instrument calibration logs) to enable reproducibility .

- Solution : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.